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Compound of Interest

Compound Name: SW2_152F

Cat. No.: B10855460 Get Quote

For Researchers, Scientists, and Drug Development Professionals

SW2_152F has emerged as a potent and selective inhibitor of the chromobox 2 chromodomain

(CBX2 ChD), a key component of the Polycomb repressive complex 1 (PRC1). This technical

guide provides a comprehensive overview of its binding characteristics, selectivity against

related proteins, and the experimental methodologies used for its characterization.

Understanding these parameters is crucial for its application in cancer research, particularly in

the context of advanced prostate cancer.

Quantitative Binding Affinity and Selectivity
SW2_152F demonstrates a high affinity for the CBX2 chromodomain with a dissociation

constant (Kd) of 80 nM.[1][2][3][4] Its selectivity is a key feature, exhibiting a 24- to 1000-fold

greater affinity for CBX2 over other CBX paralogs in vitro.[1][2][3][4] This selectivity is critical for

minimizing off-target effects and for precisely probing the function of CBX2.

Parameter Value Target

Dissociation Constant (Kd) 80 nM CBX2 Chromodomain (ChD)

Selectivity 24-1000 fold Over other CBX paralogs

IC50 1.08 µM
CBX2 (in competitive FP

assay)

Ki 89 nM CBX2 (calculated from IC50)
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Cellular Activity and Permeability
SW2_152F is cell-permeable and effectively engages its target within the cellular environment.

[1][3] The chloroalkane penetration assay (CAPA) revealed a half-maximal cell penetration

value (CP50) of 6.2 ± 1.0 μM, indicating improved permeability compared to earlier-generation

inhibitors like SW2_110A-CA.[1] In cellular assays, SW2_152F has been shown to selectively

inhibit the binding of CBX2 to chromatin.[1]

Parameter Value Assay

Half-maximal Cell Penetration

(CP50)
6.2 ± 1.0 μM

ChloroAlkane Penetration

Assay (CAPA)

Experimental Protocols
The characterization of SW2_152F involved a series of robust biochemical and cellular assays

to determine its binding affinity, selectivity, and cellular activity.

Discovery through DNA Encoded Libraries (DELs)
SW2_152F was identified from selections of focused DNA encoded libraries (DELs).[1][3] This

high-throughput screening technique allows for the rapid exploration of vast chemical space to

identify ligands with high affinity and selectivity for a protein target.

Competitive Fluorescence Polarization (FP) Assay
To confirm the binding affinity and determine the IC50 value, a competitive fluorescence

polarization assay was employed. This assay measures the displacement of a fluorescently

labeled version of SW2_152F (SW2_152F_FL) from the CBX2 chromodomain by unlabeled

SW2_152F. The resulting IC50 of 1.08 μM was used to calculate a Ki of 89 nM.[1]

Thermal Shift Analysis
The binding of SW2_152F to the CBX2 chromodomain was further validated using a thermal

shift assay. This method measures the change in the thermal stability of a protein upon ligand

binding. The assay yielded a Kd of 110 nM, which is consistent with the values obtained from

other methods.[1]
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ChloroAlkane Penetration Assay (CAPA)
Cell permeability of SW2_152F was quantified using the CAPA assay.[1] This method utilizes a

HeLa cell line stably expressing HaloTag protein. Cells are first treated with a chloroalkane-

conjugated version of SW2_152F (SW2_152F-CA). The extent to which SW2_152F-CA

penetrates the cell and covalently binds to the HaloTag protein is then measured by a

subsequent incubation with a fluorescent chloroalkane probe.

Chemoprecipitation
To demonstrate target engagement in a cellular context, a biotinylated derivative of SW2_152F
(SW2_152F-B) was used in chemoprecipitation experiments with HEK293T nuclear lysates.[1]

The results showed a robust enrichment of CBX2 and its interaction partner RING1B, a subunit

of the PRC1 complex, confirming that SW2_152F binds to the full-length CBX2 within its native

complex.[1]

Sequential Salt Extraction (SSE)
The ability of SW2_152F to disrupt the interaction of CBX2 with chromatin was assessed using

a sequential salt extraction assay.[1] This technique involves the stepwise elution of chromatin-

bound proteins with increasing salt concentrations. Treatment with SW2_152F led to the elution

of CBX2 at lower salt concentrations, indicating a weakened association with chromatin.[1]

Chromatin Immunoprecipitation (ChIP)
Chromatin immunoprecipitation followed by quantitative PCR (ChIP-qPCR) was used to

investigate the effect of SW2_152F on the localization of CBX2 at specific genomic regions.[1]

Treatment of K562 cells with 10 μM SW2_152F resulted in a significant reduction of CBX2

binding at its target gene loci, without affecting the binding of another paralog, CBX8, at the

same concentration.[1]

Signaling Pathway and Mechanism of Action
SW2_152F exerts its effects by interfering with the Polycomb repressive pathway. The

Polycomb Repressive Complex 2 (PRC2) first catalyzes the trimethylation of histone H3 at

lysine 27 (H3K27me3).[1][3] This histone mark is then recognized and bound by the

chromodomain of the CBX2 subunit of the canonical Polycomb Repressive Complex 1 (PRC1).
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[1][3] This interaction is crucial for the recruitment of PRC1 to chromatin, leading to gene

silencing. SW2_152F, by selectively binding to the CBX2 chromodomain, prevents the

recognition of the H3K27me3 mark, thereby inhibiting the repressive function of the PRC1

complex. This disruption of gene silencing has been shown to block the neuroendocrine

differentiation of prostate cancer cells.[1][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Potent, Selective CBX2 Chromodomain Ligand and its Cellular Activity during Prostate
Cancer Neuroendocrine Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

2. medchemexpress.com [medchemexpress.com]

3. A Potent, Selective CBX2 Chromodomain Ligand and Its Cellular Activity During Prostate
Cancer Neuroendocrine Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [SW2_152F: A Deep Dive into its Binding Affinity and
Selectivity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10855460#sw2-152f-binding-affinity-and-selectivity-
profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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